(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one is a complex organic compound with a unique hexacyclic structure. This compound is characterized by multiple hydroxyl groups and methyl substitutions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one involves multiple steps, including cyclization and hydroxylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups make it a candidate for drug development and pharmaceutical research.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and methyl substitutions play a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R,8R,9S,10S,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-(prop-1-en-2-yl)pentacyclo[11.7.0.02,10.05,9.0^14,18]icosane-5,15-dicarboxylic acid
- [(1R,2S,4R,5R,6S,7S,9R,10R,11S,14R,15R,16R,18R,26S)-18-(Benzoyloxy)-10-hydroxy-9-(hydroxymethyl)]
- [(1R,2S,3S,4S,5S,6R,9S,10S,11S,12R,13R,14R,15R,19S)-12-hydroxy-18-oxooctacyclo[9.8.0.02,14.03,10.04,13.05,9.06,12.015,19]nonadec-16-en-11-yl]methyl
Uniqueness
What sets (1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one apart from similar compounds is its unique combination of hydroxyl groups and methyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
559-82-0 |
---|---|
Molecular Formula |
C27H43NO8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11S,12S,14R,15R,18R,20S,23S,24R)-1,10,11,12,14,20,24-heptahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-19-one |
InChI |
InChI=1S/C27H43NO8/c1-14-4-7-19-23(3,32)27(36)18(12-28(19)11-14)26(35)13-25(34)17(24(26,33)10-20(27)30)6-5-15-21(31)16(29)8-9-22(15,25)2/h14-20,29-30,32-36H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,22-,23+,24+,25+,26+,27-/m0/s1 |
InChI Key |
BPPPYIAMTVHQOI-QVNRTSFYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6C(=O)[C@H](CC[C@@]6([C@]5(C[C@]4([C@@H]3CN2C1)O)O)C)O)O)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C(=O)C(CCC6(C5(CC4(C3CN2C1)O)O)C)O)O)O)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.